

Application Note: Microwave Spectroscopy for the Analysis of Carbon Monosulfide

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Compound of Interest

Compound Name: Carbon monosulfide

Cat. No.: B1196269

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Abstract

This application note provides a comprehensive overview of the application of microwave spectroscopy for the analysis of **carbon monosulfide** (CS). It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the characterization of this reactive diatomic molecule. This document outlines the fundamental principles, detailed experimental protocols for laboratory analysis, and data interpretation. Furthermore, it includes a compilation of quantitative spectroscopic data for various CS isotopologues and a visual representation of the experimental workflow.

Introduction

Carbon monosulfide (CS) is a diatomic molecule analogous to carbon monoxide and is of significant interest in various scientific domains, including astrophysics and chemical synthesis. [1] Its reactive nature and presence in interstellar media necessitate precise analytical techniques for its identification and characterization. [1][2] Microwave spectroscopy, which probes the rotational transitions of molecules, is an exceptionally powerful tool for studying CS in the gas phase. [3][4] This technique provides highly accurate information about the molecule's structure, bond length, and the electronic environment of its constituent atoms. A key requirement for microwave spectroscopy is that the molecule must possess a permanent electric dipole moment, a condition that **carbon monosulfide** fulfills.

Principles of Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels. For a diatomic molecule like **carbon monosulfide**, the rotational energy levels are well-defined and can be approximated by the rigid rotor model. The energy of these levels is described by the equation:

$$E_J = B J(J+1)$$

where J is the rotational quantum number and B is the rotational constant, which is inversely proportional to the molecule's moment of inertia. The selection rule for rotational transitions in a linear molecule is $\Delta J = \pm 1$. This results in a spectrum of nearly equally spaced lines, from which the rotational constant and, subsequently, the precise bond length can be determined.

Experimental Protocol: Laboratory Microwave Spectroscopy of Carbon Monosulfide

This protocol details the necessary steps for the generation and spectroscopic analysis of **carbon monosulfide** in a laboratory setting.

Generation of Carbon Monosulfide

Due to its inherent instability and tendency to polymerize, **carbon monosulfide** must be generated in situ for spectroscopic analysis.^{[1][5]} A common and effective method is the use of a high-voltage AC discharge through carbon disulfide (CS_2) vapor.^[5]

Materials:

- Carbon disulfide (CS_2) (high purity)
- High-voltage AC power supply
- Discharge tube
- Vacuum line and pump
- Cold trap (e.g., liquid nitrogen)

Procedure:

- Assemble the discharge tube within the microwave spectrometer's sample cell.
- Evacuate the system using the vacuum line.
- Introduce a low pressure of CS₂ vapor into the discharge tube.
- Initiate a high-voltage AC discharge. This will dissociate the CS₂ molecules, producing CS.[5]
- The resulting gas mixture will contain CS, undissociated CS₂, and other sulfur-containing species.[5] A cold trap can be used to purify the CS stream if necessary.[5]

Microwave Spectroscopy

Instrumentation:

- Microwave spectrometer (e.g., a millimeter-wave spectrometer)
- Microwave source (e.g., klystron or Gunn diode)
- Detector
- Data acquisition system

Procedure:

- The microwave radiation is passed through the sample cell containing the gaseous CS.
- The frequency of the microwave source is swept over the desired range.
- As the frequency of the radiation matches the energy difference between rotational levels of the CS molecule, absorption occurs.
- The detector measures the attenuation of the microwave power as a function of frequency.
- The resulting absorption spectrum is recorded by the data acquisition system.

Data Analysis and Interpretation

The obtained microwave spectrum will consist of a series of absorption lines corresponding to the rotational transitions of the different CS isotopologues present in the sample.

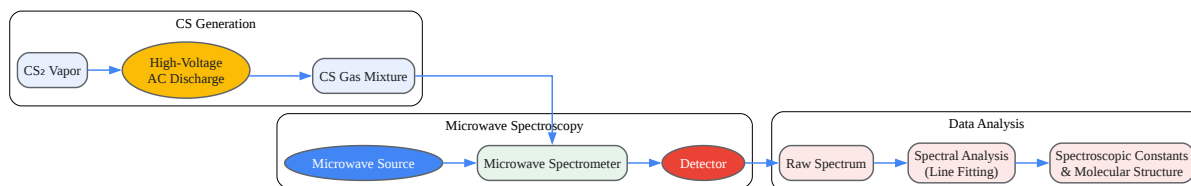
- **Line Identification:** Each line in the spectrum is assigned to a specific rotational transition (e.g., $J=1 \rightarrow 2$, $J=2 \rightarrow 3$) for a particular isotopologue (e.g., $^{12}\text{C}^{32}\text{S}$, $^{12}\text{C}^{34}\text{S}$, $^{13}\text{C}^{32}\text{S}$).
- **Frequency Measurement:** The precise frequency of each absorption line is determined.
- **Determination of Spectroscopic Constants:** The measured transition frequencies are then used to fit the rotational parameters of the molecule, primarily the rotational constant (B) and the centrifugal distortion constant (D).
- **Structural Determination:** From the rotational constants of different isotopologues, the internuclear distance (bond length) of the carbon-sulfur bond can be calculated with high precision.

Quantitative Data

The following table summarizes the key spectroscopic constants for the most abundant isotopologues of **carbon monosulfide**. This data has been compiled from critically reviewed sources.^{[3][4]}

Isotopologue	Rotational Constant (B_0) / MHz	Centrifugal Distortion Constant (D_0) / kHz
$^{12}\text{C}^{32}\text{S}$	24495.578	42.12
$^{12}\text{C}^{33}\text{S}$	24195.13	41.0
$^{12}\text{C}^{34}\text{S}$	23731.43	40.2
$^{13}\text{C}^{32}\text{S}$	23120.3	38.6

Experimental Workflow Diagram



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Caption: Experimental workflow for the microwave spectroscopy of **carbon monosulfide**.

Conclusion

Microwave spectroscopy is a highly sensitive and precise technique for the analysis of **carbon monosulfide**. It allows for the unambiguous identification of this transient species and the detailed characterization of its molecular properties. The protocols and data presented in this application note provide a solid foundation for researchers to employ this powerful analytical method in their studies of **carbon monosulfide** and other reactive molecules.

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